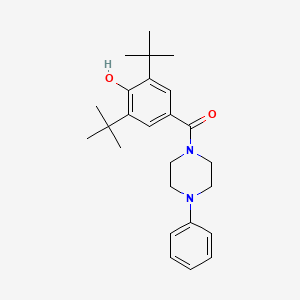
Thalidomide-4-O-C9-NH2 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-4-O-C9-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is specifically designed to act as a cereblon ligand, which is used in the recruitment of CRBN protein. Thalidomide-4-O-C9-NH2 (hydrochloride) can be connected to a ligand for protein by a linker to form PROTACs (proteolysis-targeting chimeras) .
准备方法
Synthetic Routes and Reaction Conditions
Thalidomide-4-O-C9-NH2 (hydrochloride) is synthesized by incorporating a cereblon ligand based on thalidomide and a linker used in PROTAC technology. The synthetic route involves the reaction of thalidomide with a linker molecule that contains a functional group capable of forming a stable bond with the target protein ligand .
Industrial Production Methods
The industrial production of Thalidomide-4-O-C9-NH2 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to achieve the desired product quality .
化学反应分析
Types of Reactions
Thalidomide-4-O-C9-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of Thalidomide-4-O-C9-NH2 (hydrochloride) with modified functional groups, which can be used for further applications in research and development .
科学研究应用
Thalidomide-4-O-C9-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of protein degradation pathways and as a tool for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes
作用机制
Thalidomide-4-O-C9-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding leads to the recruitment of CRBN protein, which in turn targets specific proteins for degradation via the ubiquitin-proteasome pathway. The molecular targets and pathways involved include the modulation of inflammatory mediators and the regulation of protein turnover .
相似化合物的比较
Similar Compounds
Thalidomide-4-O-C4-NH2 (hydrochloride): A similar compound with a shorter linker, used in similar applications.
Thalidomide-4-O-C2-NH2 (hydrochloride): Another derivative with an even shorter linker, also used in PROTAC technology
Uniqueness
Thalidomide-4-O-C9-NH2 (hydrochloride) is unique due to its longer linker, which provides greater flexibility and allows for more efficient recruitment of target proteins. This makes it particularly useful in the development of PROTACs and other applications where precise protein targeting is required .
属性
分子式 |
C22H30ClN3O5 |
|---|---|
分子量 |
451.9 g/mol |
IUPAC 名称 |
4-(9-aminononoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C22H29N3O5.ClH/c23-13-6-4-2-1-3-5-7-14-30-17-10-8-9-15-19(17)22(29)25(21(15)28)16-11-12-18(26)24-20(16)27;/h8-10,16H,1-7,11-14,23H2,(H,24,26,27);1H |
InChI 键 |
WEYPRYFOHVOLDM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


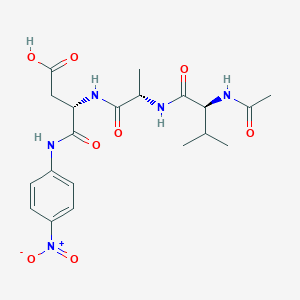
![4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol](/img/structure/B12370401.png)
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12370402.png)
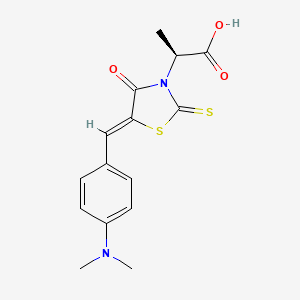

![potassium;[(Z)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B12370415.png)
![N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12370421.png)
![2-benzyl-N'-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N'-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide](/img/structure/B12370422.png)
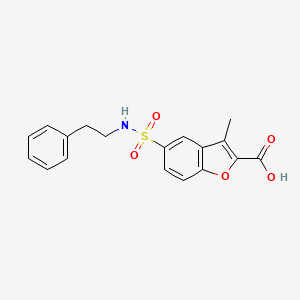
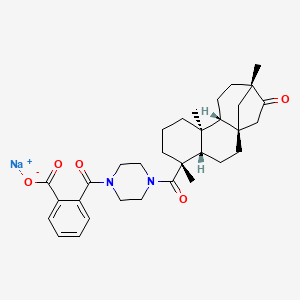
![4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12370453.png)
![3-Benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea](/img/structure/B12370468.png)

